molecular formula C9H13ClN2O2 B6224966 (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride CAS No. 1232233-31-6

(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B6224966
CAS No.: 1232233-31-6
M. Wt: 216.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride is a chemical compound that features a pyridine ring attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride typically involves the reaction of pyridin-2-ylmethanamine with (S)-2-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the bromopropanoic acid, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid hydrochloride
  • (2S)-2-{[(pyridin-4-yl)methyl]amino}propanoic acid hydrochloride
  • (2S)-2-{[(pyridin-2-yl)ethyl]amino}propanoic acid hydrochloride

Uniqueness

(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride is unique due to the specific positioning of the pyridine ring and the amino acid moiety, which can result in distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

1232233-31-6

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.